Cas no 97240-80-7 (N-Methyl Topiramate)

N-Methyl Topiramate structure
N-Methyl Topiramate structure
Product Name:N-Methyl Topiramate
CAS No:97240-80-7
MF:C13H23NO8S
MW:353.388623476028
CID:1062620
PubChem ID:13785063
Update Time:2024-10-25

N-Methyl Topiramate Chemical and Physical Properties

Names and Identifiers

    • N-Methyl Topiramate
    • TopiraMate N-Methyl IMpurity
    • LDHJVCCWWXVXBN-DNJQJEMRSA-N
    • 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose methylsulfamate
    • Topiramate N-Methyl Impurity/2,3:4,5-bis-O-(1-Methylethylidene)-β-D-fructopyranose 1-(N-methylsulfamate)
    • β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-(N-methylsulfamate)
    • Topiramate Impurity 11
    • N-methyl Topiramate Impurity
    • 5H-Bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran, β-D-fructopyranose deriv. (ZCI)
    • D
    • β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, methylsulfamate (9CI)
    • 97240-80-7
    • ((3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl methylsulfamate
    • SCHEMBL3137624
    • [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate
    • N-Methyltopiramate
    • 2,3:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose 1-(N-Methylsulfamate); 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose Methylsulfamate; 5H-Bis[1,3]dioxolo[4,5-b:4',5'-d]pyran beta-D-Fructopyranose deriv.
    • CHEMBL316113
    • Inchi: 1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1
    • InChI Key: LDHJVCCWWXVXBN-DNJQJEMRSA-N
    • SMILES: C([C@]12OC(C)(C)O[C@H]1[C@@H]1OC(C)(C)O[C@@H]1CO2)OS(=O)(=O)NC

Computed Properties

  • Exact Mass: 353.11443787g/mol
  • Monoisotopic Mass: 353.11443787g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 110Ų

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N-Methyl Topiramate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  25 °C; 2 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Reference
Regioselective C(sp3)-H alkylation of a fructopyranose derivative by 1,6-HAT
Li, Yanru; Miyamoto, Shoto; Torigoe, Takeru; Kuninobu, Yoichiro, Organic & Biomolecular Chemistry, 2021, 19(14), 3124-3127

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, rt
Reference
Synthesis of two impurities of anti-epilepsy drug topiramate
Wang, En-peng; Zang, Hao; Sun, Dao-lei; Li, Xiao-dong, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 39-41

Production Method 3

Reaction Conditions
1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ;  48 h, 80 °C
Reference
The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivatives
Saeidian, Hamid; Abdoli, Morteza, Journal of Sulfur Chemistry, 2015, 36(5), 463-470

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Reference
Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and related compounds
Maryanoff, Bruce E.; Nortey, Samuel O.; Gardocki, Joseph F.; Shank, Richard P.; Dodgson, Susanna P., Journal of Medicinal Chemistry, 1987, 30(5), 880-7

Production Method 5

Reaction Conditions
Reference
Anticonvulsant sugar sulfamates. Potent cyclic sulfate and cyclic sulfite analogs of topiramate
Maryanoff, Bruce E.; Costanzo, Michael J.; Shank, Richard P.; Schupsky, James J.; Ortegon, Marta E.; et al, Bioorganic & Medicinal Chemistry Letters, 1993, 3(12), 2653-6

Production Method 6

Reaction Conditions
Reference
Anticonvulsant sulfamate derivatives
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N-Methyl Topiramate Raw materials

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